molecular formula C14H11BrN2 B1343449 2-Benzyl-4-bromo-2H-indazole CAS No. 952734-38-2

2-Benzyl-4-bromo-2H-indazole

Cat. No.: B1343449
CAS No.: 952734-38-2
M. Wt: 287.15 g/mol
InChI Key: XUFFHEGZRNGUKB-UHFFFAOYSA-N
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Description

2-Benzyl-4-bromo-2H-indazole is a substituted indazole derivative characterized by a benzyl group at the N2 position and a bromine atom at the C4 position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceutically relevant molecules and functionalized heterocycles. Its synthesis involves the alkylation of 4-bromo-1H-indazole with benzyl bromide under basic conditions (K₂CO₃ in DMF), yielding the product in 38% yield as a yellow oil . Spectroscopic data (¹H and ¹³C NMR) confirm its structure, with distinct signals for the benzyl protons (δ = 5.56 ppm) and aromatic protons of the indazole core .

Preparation Methods

The synthesis of 2-Benzyl-4-bromo-2H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of o-bromobenzylhydrazine with benzyl bromide under basic conditions. The reaction typically proceeds via the formation of an intermediate hydrazone, which undergoes intramolecular cyclization to form the indazole ring.

Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to couple a brominated indazole derivative with a benzylboronic acid, yielding this compound in high yields. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

2-Benzyl-4-bromo-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, a nucleophilic substitution reaction with an amine can yield 4-amino-2-benzyl-2H-indazole.

    Oxidation Reactions: The benzyl group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-Benzyl-4-bromo-2H-indazole is a heterocyclic compound belonging to the indazole family, featuring a benzene ring fused to a pyrazole ring, with a benzyl group at the second position and a bromine atom at the fourth position of the indazole ring. Its unique structure makes it an interesting subject for scientific studies, especially in medicinal chemistry and organic synthesis. The compound has the molecular formula C14H12BrN2C_{14}H_{12}BrN_2 and the CAS number 952734-38-2.

Scientific Research Applications

This compound has applications in medicinal chemistry, organic synthesis, biological studies, and material science.

Medicinal Chemistry

  • It has been studied as a potential anticancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation. Similar compounds have shown antiproliferative effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways. This process is often mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Indazole derivatives, including this compound, are also being investigated for their antimicrobial properties. Some studies suggest they exhibit significant activity against protozoa and bacteria, potentially more effective than traditional antibiotics.
  • The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes involved in the inflammatory response.

Organic Synthesis

  • It serves as a valuable intermediate in the synthesis of more complex indazole derivatives, which are used in the development of pharmaceuticals and agrochemicals. A simple and efficient method has been developed for the regioselective synthesis of 2-substituted alkyl 2H-indazole that utilizes Ga/Al- and Al-mediated reactions of allyl and benzyl and α-bromo-carbonyl compounds with indazoles . This method is generally useful for preparing a wide variety of 2-alkyl 2H-indazoles, some of which are difficult to make in high overall yields via conventional approaches .

Biological Studies

  • Researchers have explored its antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents. Certain indazole derivatives have demonstrated anticandidal activity against Candida species .

Material Science

  • The compound’s unique structural features make it useful in designing novel materials with specific electronic and optical properties.

Biochemical Properties

This compound plays a significant role in various biochemical reactions, interacting with several enzymes, proteins, and other biomolecules, influencing their activity and function. It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes, influencing cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-bromo-2H-indazole involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis (programmed cell death).

The molecular pathways involved include the inhibition of the PI3K/Akt/mTOR pathway, which is commonly activated in various cancers. By targeting this pathway, this compound can effectively reduce tumor growth and enhance the efficacy of other anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the uniqueness of 2-benzyl-4-bromo-2H-indazole, we compare it with two derivatives synthesized via C3-arylation reactions (Table 1). These derivatives highlight the impact of substituents on reactivity, physical properties, and applications.

Table 1: Comparison of this compound and Its Derivatives

Compound Substituent at C3 Yield (%) Melting Point (°C) Key Applications/Properties
This compound None 38 N/A (oil) Intermediate for further functionalization
Compound 35 4-Cyanophenyl 92 176–178 High-yield product; nitrile group enables click chemistry
Compound 36 4-Nitrophenyl 68 140–142 Electron-withdrawing nitro group enhances electrophilicity

Key Findings :

Reactivity Differences: The parent compound (this compound) exhibits moderate reactivity in C3-arylation reactions due to steric hindrance from the benzyl group. However, derivatives like Compound 35 and 36 achieve higher yields (92% and 68%, respectively) under optimized catalytic conditions, attributed to the electronic effects of their C3 substituents . The nitro group in Compound 36 increases electrophilicity at C3, facilitating nucleophilic aromatic substitution, whereas the cyano group in Compound 35 enhances stability and solubility .

Physical Properties :

  • The parent compound exists as a yellow oil, while its arylated derivatives (35 and 36) are crystalline solids with distinct melting points. This difference underscores the role of substituents in modulating crystallinity and phase behavior .

Spectroscopic Signatures :

  • The ¹H NMR of the parent compound shows a singlet for the benzyl protons (δ = 5.56 ppm), which shifts slightly in derivatives (e.g., δ = 5.47 ppm in Compound 36) due to electronic perturbations from C3 substituents .
  • The ¹³C NMR of Compound 35 reveals a distinct nitrile carbon signal (δ ≈ 120 ppm), absent in the parent molecule .

Biological Activity

2-Benzyl-4-bromo-2H-indazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. As a derivative of indazole, it shares structural similarities with other biologically active compounds, which have been explored for their therapeutic properties. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 952734-38-2
  • Molecular Formula: C14H12BrN3

The compound features a bromine atom at the 4-position of the indazole ring and a benzyl group at the 2-position, which may influence its biological interactions and potency.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed based on existing literature:

  • Inhibition of Cell Proliferation: Similar compounds have shown potent antiproliferative effects against various cancer cell lines by inducing apoptosis (programmed cell death) through mitochondrial pathways. This is often mediated by the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
  • Antimicrobial Activity: Indazole derivatives are also being investigated for their antimicrobial properties. Some studies suggest that they exhibit significant activity against protozoa and bacteria, potentially more effective than traditional antibiotics like metronidazole .
  • Anti-inflammatory Properties: The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response .

Anticancer Activity

A study evaluating various indazole derivatives found that compounds similar to this compound demonstrated significant growth inhibition in cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.23 to 1.15 µM against breast cancer cells (4T1), indicating potent anticancer activity .

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Indazole derivative 2f0.23 - 1.154T1

Antimicrobial Activity

In terms of antimicrobial efficacy, indazole derivatives have shown promising results against protozoa such as Giardia intestinalis and Entamoeba histolytica. For example, one derivative exhibited an IC50 value that was 12.8 times more potent than metronidazole against G. intestinalis .

PathogenCompoundIC50 (µM)
Giardia intestinalisIndazole derivative0.78
Entamoeba histolyticaIndazole derivativeTBD

Case Studies

  • Case Study on Anticancer Properties:
    A comprehensive study investigated the effects of various indazole derivatives on breast cancer cell lines, revealing that treatment with these compounds led to increased apoptosis rates and reduced cell viability. The study particularly highlighted the role of reactive oxygen species (ROS) in mediating these effects .
    "The induction of apoptosis was linked to mitochondrial dysfunction and increased ROS levels post-treatment" .
  • Case Study on Antimicrobial Effects:
    Another research effort focused on the antimicrobial properties of synthesized indazole derivatives against common pathogens. The results indicated that certain derivatives not only inhibited growth but also disrupted biofilm formation in bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Benzyl-4-bromo-2H-indazole, and how can reaction yields be improved?

The compound is typically synthesized via alkylation of 4-bromo-1H-indazole with benzyl bromide under basic conditions. A representative method involves reacting 4-bromo-1H-indazole (1 equiv) with benzyl bromide (1.5 equiv) in DMF at 70°C for 18 hours under argon, using K₂CO₃ (3 equiv) as a base. Purification via silica gel column chromatography yields the product, though reported yields are moderate (38%) . To improve yields, researchers might optimize stoichiometry, explore alternative bases (e.g., Cs₂CO₃), or employ microwave-assisted heating to reduce reaction time.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for the benzyl group (δ ~5.56 ppm, singlet for CH₂; aromatic protons at δ 7.16–7.40 ppm) and indazole core (distinct downfield shifts for C4-Br) .
  • Elemental Analysis : Used to confirm purity (e.g., %C, %H matching calculated values) .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]⁺).

Advanced Research Questions

Q. How can C3-arylation of this compound be achieved, and what factors influence regioselectivity?

C3-arylation is accomplished via palladium-catalyzed cross-coupling with aryl bromides. A protocol using Pd(OAc)₂ (2.5 mol%), XPhos (5 mol%), and K₃PO₄ (2 equiv) in toluene at 110°C for 24 hours achieves C3-functionalization. For example, coupling with 4-bromonitrobenzene yields 2-benzyl-4-bromo-3-(4-nitrophenyl)-2H-indazole in 68% yield . Regioselectivity is controlled by steric and electronic effects: the C3 position is more reactive due to lower steric hindrance compared to C4. Catalyst choice (e.g., bulky phosphine ligands) and directing groups also play critical roles .

Q. What methodologies are recommended for resolving contradictions in crystallographic data for halogenated indazole derivatives?

For X-ray crystallography, use SHELXL for refinement, particularly for handling disorder (common in brominated compounds) and high-resolution data. Key steps include:

  • Data Collection : Ensure high completeness (>95%) and redundancy.
  • Refinement : Apply anisotropic displacement parameters for Br atoms and use restraints for disordered regions.
  • Validation : Check R factors (target R1 < 0.05 for high-quality data) and verify geometry with tools like PLATON .

Q. How can computational methods complement experimental studies on this compound derivatives?

  • Docking Studies : Predict binding modes with target proteins (e.g., kinases) using software like AutoDock Vina. For example, derivatives with nitro or cyano groups show enhanced interactions in hydrophobic pockets .
  • DFT Calculations : Analyze electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on indazole reactivity) .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

  • Intermediate Trapping : Use quenching agents (e.g., NH₄Cl) to stabilize reactive intermediates.
  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for cross-coupling steps.
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) for specific steps to reduce side reactions .

Q. Methodological Design Considerations

Q. How should researchers design experiments to assess the biological activity of this compound derivatives?

  • In Vitro Assays : Screen against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition).
  • Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀ values.
  • Triangulation : Validate results with orthogonal methods (e.g., SPR for binding affinity) .

Q. What analytical approaches are critical for verifying synthetic intermediates in indazole chemistry?

  • TLC Monitoring : Use UV-active stains to track reaction progress.
  • HPLC-PDA : Detect impurities with >98% purity thresholds.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex intermediates .

Q. Data Analysis and Validation

Q. How can researchers address discrepancies between calculated and experimental elemental analysis data?

  • Sample Purity : Re-purify via recrystallization or preparative HPLC.
  • Combustion Analysis Calibration : Use certified standards (e.g., acetanilide) to calibrate instruments.
  • Moisture Correction : Dry samples under vacuum (40°C, 24 h) to remove residual solvents .

Q. What statistical methods are appropriate for interpreting biological assay data involving this compound?

  • Dunnett’s Test : Compare treatment groups against controls in dose-response studies.
  • Grubbs’ Test : Identify and remove outliers in replicate measurements.
  • Regression Analysis : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) .

Properties

IUPAC Name

2-benzyl-4-bromoindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFFHEGZRNGUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=N2)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromoindazole of Example 2 (17.4 g, 0.088 M), benzyl bromide (22.7 g, 0.132 M) and DMF (35 mL) were heated to about 50° C. for 25 hours (HPLC: 15:1 ratio of 2-N and 1-N isomers). The mixture was cooled to ambient temperature and diluted with ethyl acetate (160 mL) and water (100 mL). The organic layer was separated, washed with aqueous sodium bicarbonate (5%, 100 mL). The organic layer was separated and concentrated under reduced pressure. The residue was diluted with isopropanol (160 mL) and concentrated under reduced pressure to a volume of about 120 mL. The mixture was heated to 50° C. to dissolve the solid and diluted with water (70 mL) to precipitate the product. The slurry was cooled to 0° C. and the precipitate was filtered off. The solid was washed with a mixture of IPA and Water (1:1, 50 mL), and dried at 50° C. to provide the titled compound (16.5 g, 77%, which contained less than 2% of 1-N-isomer by HPLC): 1H NMR (CDCl3, δ, ppm) 5.56 (s, 2H), 7.11 (m, 1H), 7.21 (d, J=7.2 Hz, 1H), 7.24-7.39 (m, 5H), 7.65 (d, J=8.6 Hz, 1H), 7.88 (s, 1H).
Quantity
17.4 g
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reactant
Reaction Step One
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22.7 g
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reactant
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35 mL
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reactant
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[Compound]
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2-N
Quantity
0 (± 1) mol
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reactant
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[Compound]
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1-N
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0 (± 1) mol
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reactant
Reaction Step One
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160 mL
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solvent
Reaction Step Two
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100 mL
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Reaction Step Two

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